molecular formula C8H12Cl2N2OS B6200166 4-[4-(chloromethyl)-1,3-thiazol-2-yl]morpholine hydrochloride CAS No. 256657-95-1

4-[4-(chloromethyl)-1,3-thiazol-2-yl]morpholine hydrochloride

Cat. No.: B6200166
CAS No.: 256657-95-1
M. Wt: 255.16 g/mol
InChI Key: FWPCICGNDIHZBF-UHFFFAOYSA-N
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Description

4-[4-(chloromethyl)-1,3-thiazol-2-yl]morpholine hydrochloride is a chemical compound that features a thiazole ring and a morpholine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(chloromethyl)-1,3-thiazol-2-yl]morpholine hydrochloride typically involves the reaction of 4-(chloromethyl)-1,3-thiazole with morpholine in the presence of hydrochloric acid. The reaction conditions often include:

    Solvent: Commonly used solvents include ethanol or methanol.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalysts: No specific catalysts are generally required for this reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving:

    Continuous flow reactors: To ensure consistent reaction conditions and scalability.

    Purification steps: Such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-[4-(chloromethyl)-1,3-thiazol-2-yl]morpholine hydrochloride can undergo various chemical reactions, including:

    Substitution reactions: The chloromethyl group can be substituted with other nucleophiles.

    Oxidation and reduction reactions: The thiazole ring can participate in redox reactions under appropriate conditions.

Common Reagents and Conditions

    Substitution reactions: Common reagents include nucleophiles such as amines, thiols, or alcohols.

    Oxidation reactions: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction reactions: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution reactions: Products include derivatives with various functional groups replacing the chloromethyl group.

    Oxidation and reduction reactions: Products include oxidized or reduced forms of the thiazole ring.

Scientific Research Applications

4-[4-(chloromethyl)-1,3-thiazol-2-yl]morpholine hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used in the synthesis of potential pharmaceutical agents, particularly those targeting inflammation and microbial infections.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Materials Science: It is explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-[4-(chloromethyl)-1,3-thiazol-2-yl]morpholine hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes or receptors involved in inflammatory pathways.

    Pathways Involved: The compound can inhibit enzymes like cyclooxygenase (COX), thereby reducing the production of pro-inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

    4-(chloromethyl)-1,3-thiazole: Shares the thiazole ring but lacks the morpholine moiety.

    Morpholine derivatives: Compounds with the morpholine ring but different substituents on the nitrogen atom.

Uniqueness

4-[4-(chloromethyl)-1,3-thiazol-2-yl]morpholine hydrochloride is unique due to the combination of the thiazole and morpholine rings, which imparts distinct chemical and biological properties.

Properties

CAS No.

256657-95-1

Molecular Formula

C8H12Cl2N2OS

Molecular Weight

255.16 g/mol

IUPAC Name

4-[4-(chloromethyl)-1,3-thiazol-2-yl]morpholine;hydrochloride

InChI

InChI=1S/C8H11ClN2OS.ClH/c9-5-7-6-13-8(10-7)11-1-3-12-4-2-11;/h6H,1-5H2;1H

InChI Key

FWPCICGNDIHZBF-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=CS2)CCl.Cl

Purity

95

Origin of Product

United States

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